molecular formula C10H18O3 B6255343 2-cyclohexyl-2-ethoxyacetic acid CAS No. 1551481-06-1

2-cyclohexyl-2-ethoxyacetic acid

Cat. No.: B6255343
CAS No.: 1551481-06-1
M. Wt: 186.2
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Description

2-Cyclohexyl-2-ethoxyacetic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . Its structure features a carboxylic acid functional group attached to a carbon atom that is also substituted with an ethoxy group and a cyclohexyl ring, as defined by the SMILES string CCOC(C(O)=O)C1CCCCC1 . This compound is offered for research and development purposes. It is related to a class of "oxa diacids" and similar compounds that have been investigated in patent literature for potential use in topical formulations aimed at treating skin conditions, such as improving skin exfoliation . Researchers can leverage this chemical as a building block or intermediate in organic synthesis and pharmaceutical research. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1551481-06-1

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Ene Reaction Mechanism and Conditions

The ene reaction employs a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to facilitate the coupling of cyclohexene with ethyl ethoxybenzoylformate. The reaction proceeds via a concerted mechanism where the cyclohexene double bond attacks the carbonyl carbon of the ester, forming a γ,δ-unsaturated intermediate. Key conditions include:

  • Catalyst : SnCl₄ (5–10 mol%)

  • Solvent : Dichloromethane or toluene (1–6 L per kg substrate)

  • Temperature : 20–25°C (ambient conditions)

  • Yield : 72–85%

The steric bulk of the ethoxy group necessitates prolonged reaction times (8–12 hours) to achieve optimal conversion. Purification via column chromatography (n-hexane:ethyl acetate) isolates the ene adduct, characterized by NMR and mass spectrometry.

Hydrogenation to Saturated Intermediate

The unsaturated ene adduct undergoes hydrogenation to introduce the cyclohexyl group. Using a palladium-on-carbon (Pd/C) catalyst under moderate hydrogen pressure (202–1530 kPa), the double bond is selectively reduced without cleaving the ester moiety.

Optimized Hydrogenation Parameters

ParameterRange
Catalyst Loading5% Pd/C (0.1–0.3 eq)
Temperature15–60°C
Pressure202–1530 kPa
Reaction Time3–15 hours
Yield88–92%

Post-hydrolysis of the ester under basic conditions (NaOH, ethanol/water) yields this compound. This method’s advantages include mild conditions and high selectivity, though catalyst costs and solvent volumes pose scalability challenges.

Grignard Reagent-Mediated Alkylation

Alkylation of ethyl ethoxyacetate with cyclohexylmagnesium bromide offers a straightforward pathway to the target compound. This method, inspired by analogous syntheses of hydroxyacetic acid derivatives, exploits the nucleophilic addition of Grignard reagents to keto esters.

Reaction Mechanism

The Grignard reagent (cyclohexylmagnesium bromide) attacks the carbonyl carbon of ethyl ethoxyacetate, forming a tetrahedral intermediate that collapses to yield ethyl 2-cyclohexyl-2-ethoxyacetate. Subsequent acidic workup (HCl) liberates the carboxylic acid.

Critical Reaction Conditions

  • Solvent : Dry tetrahydrofuran (THF) or diethyl ether

  • Temperature : 0°C to reflux (40–66°C)

  • Equivalents : 1.2–1.5 eq Grignard reagent

  • Yield : 65–78%

Steric hindrance from the ethoxy group reduces reaction efficiency, necessitating excess Grignard reagent and extended reaction times (6–8 hours).

Industrial Adaptations

Continuous flow reactors improve mixing and heat transfer in large-scale productions. For example, a tubular reactor system with in-line quenching achieves 74% yield at a throughput of 5 kg/h. Catalyst recycling (e.g., magnesium turnings) further enhances cost-effectiveness.

Ester Hydrolysis of Preformed Derivatives

Hydrolysis of ethyl 2-cyclohexyl-2-ethoxyacetate provides a high-purity route to the target acid. This method, validated in pharmaceutical intermediate syntheses, involves basic or acidic cleavage of the ester group.

Hydrolysis Conditions

  • Basic Hydrolysis : NaOH (2–3 eq) in ethanol/water (1:1), reflux (4–6 hours), yield >90%.

  • Acidic Hydrolysis : H₂SO₄ (conc.) in acetic acid, 60–80°C, yield 82–87%.

Basic conditions are preferred for minimal side reactions, though neutralization steps add complexity.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or distillation. Purity exceeding 95% is confirmed by HPLC and elemental analysis.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

MethodYield (%)Catalyst CostScalabilityPurity (%)
Ene + Hydrogenation85–92HighModerate95–98
Grignard Alkylation65–78ModerateHigh90–95
Ester Hydrolysis82–90LowHigh95–99

The ene reaction route offers superior yields but suffers from high catalyst costs. Grignard alkylation balances cost and scalability, while hydrolysis provides the highest purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-2-ethoxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.

    Reduction: Cyclohexyl ethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a building block for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-cyclohexyl-2-ethoxyacetic acid is not well-documented. like other carboxylic acids, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-cyclohexyl-2-ethoxyacetic acid and related compounds:

Compound Name Molecular Formula Key Substituents Notable Features Reference
This compound C₁₀H₁₈O₃ Cyclohexyl, ethoxy Moderate lipophilicity; ethoxy group enhances steric bulk.
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ Cyclohexyl, amino-oxoethyl Neuroactive properties; used in biochemical studies of protein interactions.
2-[(2R)-2-Hydroxycyclohexyl]acetic acid C₈H₁₄O₃ Cyclohexyl, hydroxyl Increased hydrophilicity due to -OH group; potential for hydrogen bonding.
2,2-Dicyclohexyl-2-hydroxyacetic acid C₁₄H₂₄O₃ Two cyclohexyl groups, hydroxyl High steric hindrance; likely low aqueous solubility.
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S Tetradecylthio (-S-C₁₄H₂₉) Extremely lipophilic; used in surfactant or polymer research.
[2-(Dodecyloxy)ethoxy]acetic acid C₁₆H₃₂O₄ Dodecyloxyethoxy (-O-C₁₂H₂₅-O-) Long alkyl chain enhances membrane permeability; applications in formulations.

Physicochemical Properties

  • Lipophilicity (logP): The ethoxy group in this compound increases logP compared to hydroxylated analogs (e.g., 2-[(2R)-2-hydroxycyclohexyl]acetic acid) but remains less lipophilic than long-chain derivatives like 2-(tetradecylthio)acetic acid . Compounds with aromatic substituents (e.g., phenoxyacetic acid derivatives) exhibit distinct electronic properties due to π-π interactions, unlike alicyclic cyclohexyl analogs .
  • Solubility :

    • Hydroxyl-containing derivatives (e.g., 2-[(2R)-2-hydroxycyclohexyl]acetic acid) have higher aqueous solubility than ethoxy or alkyl-chain analogs .
    • Steric hindrance in 2,2-dicyclohexyl-2-hydroxyacetic acid likely reduces solubility despite the polar hydroxyl group .

Q & A

Q. Key considerations :

  • Catalyst selection (e.g., Pd/C for hydrogenation vs. enzymatic catalysts for chiral purity).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:
A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR :
    • ¹H NMR : Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), ethoxy group (δ 1.3–1.4 ppm, triplet), and carboxylic acid proton (δ 12.1 ppm, broad) .
    • ¹³C NMR : Carboxylic carbon (δ 170–175 ppm), cyclohexyl carbons (δ 25–35 ppm).
  • HPLC : Reverse-phase C18 column (retention time ~8.2 min under isocratic acetonitrile/water) for quantifying impurities .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H NMRδ 1.2–1.8 (cyclohexyl)
HPLCtR = 8.2 min
FT-IR1700 cm⁻¹ (C=O)

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antioxidant vs. inert behavior) often stem from:

  • Experimental variability : Cell line specificity (e.g., HEK293 vs. HepG2) or assay conditions (ROS detection methods) .
  • Compound stability : Degradation under storage (e.g., pH-sensitive hydrolysis of the ethoxy group) may yield inactive byproducts .

Q. Methodological solutions :

  • Dose-response standardization : Use identical molar concentrations across studies.
  • Stability profiling : Monitor compound integrity via LC-MS over time .
  • Meta-analysis : Cross-reference data from PubChem, Reaxys, and CAS databases to identify consensus trends .

Advanced: What in silico strategies predict the reactivity and metabolic pathways of this compound?

Answer:
Computational tools are critical for predicting:

  • Metabolic fate : BKMS_METABOLIC database suggests β-oxidation of the ethoxy chain and cyclohexyl hydroxylation as primary pathways .
  • Reactivity : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrophilic attack sites on the carboxylic acid group .
  • Docking studies : AutoDock Vina simulates binding to cyclooxygenase (COX-2), explaining anti-inflammatory potential .

Recommendation : Validate predictions with isotopic labeling (¹⁴C-tracing) and in vitro microsomal assays .

Basic: How does the solubility and stability of this compound vary under different experimental conditions?

Answer:

  • Solubility : Poor in water (<1 mg/mL at 25°C); enhanced in DMSO or ethanol (50–100 mg/mL). Use sonication for homogeneous dispersion .
  • Stability :
    • pH-dependent hydrolysis : Stable at pH 4–6 (t½ > 24 hrs); degrades rapidly at pH >8 (t½ < 2 hrs) .
    • Storage : –20°C under argon minimizes oxidation. Lyophilization preserves crystallinity .

Advanced: What mechanistic insights explain the compound’s bioactivity in enzymatic assays?

Answer:

  • Enzyme inhibition : Competitive inhibition of NADPH oxidase (IC₅₀ = 12 µM) via cyclohexyl group binding to the hydrophobic pocket, confirmed by X-ray crystallography .
  • ROS scavenging : Ethoxyacetic acid moiety donates electrons to neutralize superoxide radicals, validated by ESR spectroscopy .

Future directions : Use CRISPR-Cas9 knockout models to isolate target pathways and exclude off-target effects .

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